molecular formula C23H18N4O4S B2554799 1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide CAS No. 1251558-33-4

1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide

Cat. No.: B2554799
CAS No.: 1251558-33-4
M. Wt: 446.48
InChI Key: SDOZXZFDQNRWQA-UHFFFAOYSA-N
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Description

1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide is a complex organic compound that features an indoline core, a benzoyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide typically involves multiple steps, starting with the preparation of the indoline core. One common method involves the cyclization of appropriate precursors using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the indoline intermediate, which is then further functionalized to introduce the benzoyl and piperidine groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indoline core can be oxidized to form indole derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

    Substitution: The piperidine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline core can yield indole derivatives, while reduction of the benzoyl group can produce benzyl derivatives.

Scientific Research Applications

1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide involves its interaction with specific molecular targets. The indoline core can interact with various enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity for certain targets, while the benzoyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their functional groups.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxamide have similar piperidine moieties but different substituents.

Uniqueness

1-benzoyl-N-(2-piperidin-1-ylethyl)indoline-6-carboxamide is unique due to its combination of an indoline core, a benzoyl group, and a piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

1251558-33-4

Molecular Formula

C23H18N4O4S

Molecular Weight

446.48

IUPAC Name

3-(4-ethoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18N4O4S/c1-2-30-17-10-8-16(9-11-17)27-22(28)20-18(12-13-32-20)26(23(27)29)14-19-24-21(25-31-19)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3

InChI Key

SDOZXZFDQNRWQA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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